molecular formula C24H27N3O4S B2639538 N-(3,4-dimethoxyphenyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 443351-59-5

N-(3,4-dimethoxyphenyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide

Número de catálogo B2639538
Número CAS: 443351-59-5
Peso molecular: 453.56
Clave InChI: CDXPYTCUFGJIPR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,4-dimethoxyphenyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H27N3O4S and its molecular weight is 453.56. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial and Anticonvulsant Activities

  • A study by Rajasekaran, Rajamanickam, & Darlinquine (2013) revealed that certain derivatives of 2-thioxoquinazolin-4(3H)-ones, synthesized from anthranilic acid, exhibited significant antimicrobial and anticonvulsant activities. This suggests potential applications in treating microbial infections and seizures (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Synthesis of Heterocyclic Compounds

  • Research by Tonkikh, Strakovs, & Petrova (2004) involved the synthesis of 2,5-dioxo- and 4-aryl-5-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydroquinazolines, highlighting the compound's role in creating new heterocyclic structures which could be of interest in medicinal chemistry (Tonkikh, Strakovs, & Petrova, 2004).

Novel Derivative Synthesis

  • Aghekyan, Arakelyan, Panosyan, Khachatryan, & Markaryan (2009) synthesized novel derivatives using 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine, demonstrating the compound's utility in developing new chemical entities with potential applications in various fields (Aghekyan et al., 2009).

Potential Therapeutic Agents

  • Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov (2022) synthesized a derivative known for its potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, indicating the compound's significant potential in therapeutic applications (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Antitumor Activities

  • A study by Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab (2016) on novel 3-benzyl-substituted-4(3H)-quinazolinones showed significant in vitro antitumor activity, suggesting a role in cancer treatment (Al-Suwaidan et al., 2016).

Pharmaceutical Synthesis

  • The synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles by Ivachtchenko, Kovalenko, & Drushlyak (2003) highlights the compound's role in the development of new pharmaceuticals (Ivachtchenko, Kovalenko, & Drushlyak, 2003).

Bioinorganic Chemistry Applications

  • Yernale & Mathada (2014) characterized metal complexes of a Schiff base ligand derived from the compound, showing its potential in bioinorganic chemistry and biological activity studies (Yernale & Mathada, 2014).

Anticonvulsant Drug Development

  • Noureldin, Kothayer, Lashine, Baraka, El-Eraky, & Awdan (2017) designed novel quinazolinone derivatives, incorporating amino acids to enhance bioavailability and anticonvulsant activity, suggesting applications in epilepsy treatment (Noureldin et al., 2017).

Propiedades

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-30-20-12-11-17(13-21(20)31-2)25-22(28)16-9-7-15(8-10-16)14-27-23(29)18-5-3-4-6-19(18)26-24(27)32/h3-6,11-13,15-16H,7-10,14H2,1-2H3,(H,25,28)(H,26,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXPYTCUFGJIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4NC3=S)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.